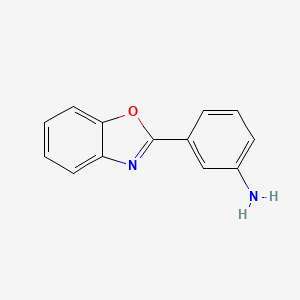

3-Benzooxazol-2-yl-phenylamine

Descripción

Historical Context of Benzoxazole (B165842) Derivatives in Academic Research

Benzoxazole, a bicyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, has long been a cornerstone of heterocyclic chemistry. chemistryjournal.netrsc.org Its derivatives have garnered significant attention over the years due to their wide range of biological activities and applications in medicinal chemistry. chemistryjournal.netresearchgate.netnih.gov The initial synthesis of benzoxazole likely occurred in the early to mid-20th century, paving the way for extensive research into its derivatives. chemistryjournal.net These compounds have been investigated for their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications. researchgate.netnih.govnih.gov The versatility of the benzoxazole scaffold allows for structural modifications, leading to the development of compounds with enhanced potency and specific biological profiles. chemistryjournal.net

Significance of the Phenylamine Moiety in Chemical Compounds

The phenylamine, or aniline, moiety is a fundamental structural unit in organic chemistry, consisting of an amino group attached to a phenyl ring. wikipedia.org This functional group is a key component in a vast array of chemical compounds, including many pharmaceuticals and biologically active molecules. mdpi.comresearchgate.net The presence of the phenylamine group can significantly influence a molecule's physicochemical properties, such as its basicity, and its ability to participate in hydrogen bonding and other intermolecular interactions. These characteristics are crucial for a compound's biological activity, as they often dictate how it interacts with biological targets like enzymes and receptors. researchgate.netresearchgate.net

Current Research Landscape of 3-Benzooxazol-2-yl-phenylamine

Current research on this compound and its derivatives is focused on exploring its potential in medicinal chemistry and materials science. Scientists are actively synthesizing and evaluating new analogs of this compound to investigate their biological activities. olemiss.edunih.gov For instance, derivatives of this compound have been designed and synthesized with the aim of developing novel antiprotozoal and antimicrobial agents. researchgate.netolemiss.edu Other studies have explored its use as a building block for more complex molecules with potential therapeutic applications. olemiss.edu The investigation into its physicochemical properties, such as its behavior in chemical reactions, is also an active area of research.

Derivatives of this compound have shown promise in various biological screenings. For example, certain derivatives have been evaluated for their cytotoxicity against human tumor cell lines, with some exhibiting remarkable activity. nih.govx-mol.com The general class of benzoxazole derivatives, to which this compound belongs, has been studied for a wide range of pharmacological activities, including:

Antifungal nih.gov

Anti-inflammatory nih.gov

Below is a table summarizing some of the research findings on derivatives of this compound and related compounds.

| Compound/Derivative | Research Focus | Notable Findings |

| N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives | Anticancer activity | Some derivatives showed significant cytotoxicity against various human tumor cell lines. nih.govx-mol.com |

| (3-Benzoxazol-2-yl-phenyl)amine derivatives | Antiprotozoal and antimicrobial agents | Utilized as a scaffold for designing new chemical entities with potential antiprotozoal and antimicrobial activities. researchgate.netolemiss.edu |

| 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | General biological and chemical properties | Serves as a precursor for more complex molecules and exhibits potential antimicrobial activity. |

Interdisciplinary Relevance in Chemical and Biological Sciences

The study of this compound and its derivatives holds relevance across multiple scientific disciplines. In medicinal chemistry , it is a scaffold for the design and synthesis of new therapeutic agents. researchgate.netnih.gov In pharmacology , researchers are interested in understanding the mechanisms of action of these compounds and their potential therapeutic effects. The field of materials science explores the use of such compounds in the development of new materials with specific optical or electronic properties. The synthesis and reactivity of this compound are of fundamental interest to organic chemistry . olemiss.edu This interdisciplinary nature underscores the importance of continued research into this versatile chemical entity.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVJDKRJPAKQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352194 | |

| Record name | 3-Benzooxazol-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41373-36-8 | |

| Record name | 3-Benzooxazol-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzoxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Benzooxazol-2-yl-phenylamine

The formation of the 2-substituted benzoxazole (B165842) structure is a key step in the synthesis of this compound. This is typically achieved through the reaction of a 2-aminophenol with a carboxylic acid or its derivative.

A primary and straightforward method for synthesizing the core structure of this compound involves the condensation of 2-aminophenol with 3-aminobenzoic acid. This reaction typically requires a dehydrating agent or catalyst to facilitate the cyclization and formation of the benzoxazole ring. While the direct synthesis of the 3-isomer is not explicitly detailed in the provided literature, the synthesis of the analogous 4-Benzoxazol-2-yl-phenylamine has been successfully achieved through the condensation of o-aminophenol and p-amino benzoic acid, indicating the viability of this approach. researchgate.net

The general reaction mechanism involves the initial formation of an amide intermediate between the amino group of 2-aminophenol and the carboxylic acid group of 3-aminobenzoic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable benzoxazole ring.

Polyphosphoric acid (PPA) is a widely used and effective cyclodehydrating agent in the synthesis of benzoxazoles. researchgate.net In the context of reacting 2-aminophenol and 3-aminobenzoic acid, PPA serves as both a solvent and a catalyst, promoting the condensation and subsequent cyclization to form the benzoxazole ring at elevated temperatures. researchgate.netresearchgate.net The synthesis of 2-aryl-substituted benzoxazole compounds has been achieved through the cyclocondensation of o-aminophenol and benzoic acid derivatives catalyzed by PPA, often with the assistance of microwave irradiation to reduce reaction times. researchgate.net For instance, the synthesis of 2-phenylbenzoxazole from benzoic acid and o-aminophenol in PPA involves stirring the mixture at elevated temperatures to facilitate the reaction. researchgate.net A similar methodology can be applied for the synthesis of this compound from 3-aminobenzoic acid.

Beyond the direct condensation of 2-aminophenol and a carboxylic acid, several alternative methods for the formation of the 2-arylbenzoxazole ring have been developed. These methods offer versatility in terms of starting materials and reaction conditions. organic-chemistry.orgnih.govnih.gov

One common alternative involves the reaction of 2-aminophenol with various carbonyl compounds such as aldehydes. mdpi.com This approach, however, often requires harsh conditions like strong acids or high temperatures. beilstein-journals.org More contemporary methods focus on one-pot reactions that combine intramolecular cyclization with other transformations, such as desulfurization from thioamide analogs, providing a milder route to 2-substituted benzoxazoles. beilstein-journals.org Other precursors for the aryl group at the 2-position include ketones, orthoesters, and alkynones, which can be reacted with 2-aminophenol under various catalytic conditions. nih.gov

A notable approach is the Tf2O-promoted electrophilic activation of tertiary amides, which then react with 2-aminophenols in a cascade reaction involving activation, nucleophilic addition, intramolecular cyclization, and elimination to yield 2-substituted benzoxazoles. nih.govmdpi.com

| Precursor for 2-Aryl Group | Reaction Partner | Key Conditions/Catalysts | Reference |

|---|---|---|---|

| Carboxylic Acids | 2-Aminophenol | Polyphosphoric Acid (PPA), Microwave | researchgate.net |

| Aldehydes | 2-Aminophenol | Acid catalysts, High temperature | mdpi.com |

| Thioamides | 2-Aminophenol | Triphenylbismuth dichloride (desulfurization) | beilstein-journals.orgd-nb.info |

| Tertiary Amides | 2-Aminophenol | Triflic anhydride (Tf2O), 2-Fluoropyridine | nih.govmdpi.com |

| Ketones/Orthoesters | 2-Aminophenol | Various metal or acid catalysts | nih.gov |

The efficiency of benzoxazole synthesis can be significantly enhanced by the use of various catalysts. These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields.

Nano TiO2: Titanium dioxide nanoparticles (nano-TiO2) have been employed as a catalyst in the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles, which are structurally related to benzoxazoles. tandfonline.comnih.gov The catalytic activity of nano-TiO2, often in conjunction with an oxidizing agent like hydrogen peroxide, facilitates the oxidative coupling of precursors. tandfonline.com The use of nano-sized catalysts like nano SnO2 has also been reported for the synthesis of 2-aryl or alkylbenzoxazole derivatives, highlighting the potential of nanocatalysis in this area. ias.ac.in The high surface area and unique electronic properties of these nanomaterials contribute to their catalytic efficacy. tandfonline.com

Potassium Ferrocyanide: Potassium ferrocyanide has been utilized as an efficient, mild, and effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles and benzothiazoles. yccskarad.comacgpubs.orgresearchgate.net This method involves the condensation of an aldehyde with a 2-aminophenol or 2-aminothiophenol. yccskarad.comacgpubs.org The reaction catalyzed by potassium ferrocyanide is often carried out under solvent-free conditions, offering an environmentally friendly approach with quick reaction times and high yields. yccskarad.comacgpubs.org The proposed mechanism suggests that potassium ferrocyanide enhances the electrophilic character of the carbonyl carbon of the aldehyde, facilitating the nucleophilic attack by the amino group of 2-aminophenol, followed by cyclization and oxidation to form the benzoxazole ring. researchgate.net

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Nano TiO2 | o-phenylenediamine/2-aminothiophenol and aldehydes | Mild conditions, High efficiency | tandfonline.com |

| Potassium Ferrocyanide | 2-aminophenol and aldehydes | Solvent-free, Rapid reaction, High yields | yccskarad.comacgpubs.org |

Derivatization Strategies of this compound

The presence of a primary amino group on the phenyl ring of this compound offers a versatile handle for further chemical modifications. One such common derivatization is the formation of acrylamide derivatives.

The synthesis of acrylamide derivatives from a primary amine like this compound can be readily achieved through the reaction with an activated acrylic acid derivative, such as acryloyl chloride. google.comsapub.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. google.com The resulting N-(3-(benzo[d]oxazol-2-yl)phenyl)acrylamide would feature the acrylamide functional group, which can be a valuable moiety for further polymerization or as a pharmacophore in biologically active molecules. sapub.orgnih.govuobaghdad.edu.iq The synthesis of various acrylamide derivatives has been reported for applications such as corrosion inhibitors and in the preparation of novel polymers. nih.govmdpi.com

The general procedure involves dissolving the amine in a suitable solvent and then adding the acryloyl chloride, often at reduced temperatures to control the reactivity. google.com The reaction progress can be monitored by standard analytical techniques, and the product can be isolated and purified through crystallization or chromatography.

Imine Analogs via Reaction with Aromatic Aldehyde Derivatives

The reaction of this compound with various aromatic aldehyde derivatives readily forms imine analogs, also known as Schiff bases. This condensation reaction typically proceeds under mild conditions, such as refluxing in a suitable solvent like a mixture of ethanol and acetic acid. questjournals.org For instance, the reaction with 4-chlorobenzaldehyde yields (3-Benzoxazol-2-yl-phenyl)-(4-chlorobenzylidine)-amine, while reaction with 4-methoxybenzaldehyde produces (3-Benzoxazol-2-yl-phenyl)-(4-methoxy-benzylidine)-amine. olemiss.edu These reactions are generally high-yielding, with reported yields of up to 87%. olemiss.edu

Table 1: Synthesis of Imine Analogs

| Aldehyde Derivative | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | (3-Benzoxazol-2-yl-phenyl)-(4-chlorobenzylidine)-amine | 87 | 234-236 |

Triazine Derivatives

Triazine derivatives of this compound can be synthesized, for example, by reacting the amine with cyanuric chloride followed by substitution with other amines. A notable example is the synthesis of (3-Benzoxazol-2-yl-phenyl)-(4,6-diphenylamino- unb.canih.govbeilstein-journals.orgtriazin-2-yl)amine and its substituted analogs. olemiss.edu These reactions lead to the formation of compounds with significant structural complexity and have been reported with good yields. olemiss.edu

Table 2: Synthesis of Triazine Derivatives

| Reagent | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | (3-Benzoxazol-2-yl-phenyl)-(4,6-diphenylamino- unb.canih.govbeilstein-journals.orgtriazin-2-yl)amine | 81 | 195-197 |

Acetamide Derivatives

Acetamide derivatives can be prepared by the acylation of the primary amino group of this compound. For example, the reaction with chloroacetyl chloride in the presence of a base yields N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide. olemiss.edu This intermediate can be further reacted with various amines to introduce additional diversity. The synthesis of these acetamide derivatives has been achieved in good yields. olemiss.edu

Table 3: Synthesis of Acetamide Derivatives

| Reagent | Product Name | Yield (%) | Melting Point (°C) |

|---|

Schiff's Base Formation with Aromatic/Heteroaromatic Aldehydes

The formation of Schiff's bases, or imines, is a fundamental reaction of this compound with both aromatic and heteroaromatic aldehydes. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. questjournals.org The reaction is typically catalyzed by a small amount of acid. questjournals.org This methodology provides a straightforward route to a wide range of derivatives with varied electronic and steric properties, depending on the nature of the aldehyde used.

Diazotization Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). nih.govnih.gov This reaction converts the amino group into a diazonium salt, specifically the 3-(benzoxazol-2-yl)benzenediazonium salt. These diazonium salts are highly reactive intermediates and are generally used immediately in subsequent reactions without isolation. nih.gov

A significant application of these diazonium salts is in azo coupling reactions, where they act as electrophiles and react with electron-rich aromatic compounds such as phenols and anilines to form brightly colored azo compounds. nih.govijirset.com The coupling reaction with phenols is typically carried out in a basic medium, while the reaction with anilines is performed in an acidic medium. libretexts.org These reactions are a cornerstone in the synthesis of azo dyes. nih.govnih.gov

Carbamodithioate Amine Derivatives

Carbamodithioate derivatives can be synthesized from this compound through its reaction with carbon disulfide (CS₂). The reaction of primary or secondary amines with carbon disulfide in the presence of a base leads to the formation of dithiocarbamate salts. globalresearchonline.netresearchgate.net These salts can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to yield the corresponding dithiocarbamate esters or thioanhydrides. amazonaws.com For instance, the reaction of an aminobenzoxazole with CS₂ and potassium hydroxide in methanol has been reported to yield the corresponding benzoxazole-2-thiol. globalresearchonline.net

Pyrazolo[5,1-a]pyrimidines and Pyrazolo[5,1-c]unb.canih.govresearchgate.nettriazines containing Benzoxazole Moiety

The synthesis of fused heterocyclic systems such as pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c] unb.canih.govresearchgate.nettriazines can potentially involve this compound or its derivatives as key precursors.

Pyrazolo[5,1-a]pyrimidines are often synthesized through the cyclocondensation reaction of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov A plausible route would involve the conversion of this compound into a 3-aminopyrazole derivative, which could then undergo cyclization.

Pyrazolo[5,1-c] unb.canih.govresearchgate.nettriazines can be synthesized from heterocyclic diazonium salts. nih.gov For example, the reaction of diazotized 3-aminopyrazoles with compounds containing an active methylene group, followed by intramolecular cyclization, can yield the pyrazolo[5,1-c] unb.canih.govresearchgate.nettriazine core. researchgate.net Therefore, the diazonium salt derived from this compound could potentially be used in reactions with suitable active methylene compounds to construct this fused heterocyclic system. questjournals.orgglobalresearchonline.net

Green Chemistry Approaches in this compound Synthesis

The synthesis of benzoxazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. These approaches focus on milder reaction conditions, the use of non-toxic and recyclable catalysts, and minimizing waste, particularly through the avoidance of volatile organic solvents. nih.gov

Solvent-Free Synthesis

Solvent-free synthesis is a key green chemistry technique that involves conducting chemical reactions without the use of traditional organic solvents. This approach significantly reduces environmental pollution, lowers costs, and simplifies product purification processes. For the synthesis of 2-arylbenzoxazoles, solvent-free methods often employ energy sources like microwave irradiation or sonication to facilitate the condensation and cyclization of 2-aminophenols with aromatic aldehydes or carboxylic acids. nih.govscienceandtechnology.com.vnorganic-chemistry.org

Detailed Research Findings:

Several methodologies have been developed that highlight the efficiency of solvent-free conditions. One common approach is the microwave-assisted condensation of 2-aminophenol derivatives with aromatic aldehydes. scienceandtechnology.com.vn For instance, the reaction between 2-amino-4-methylphenol and various aromatic aldehydes has been successfully carried out in the presence of iodine as an oxidant under solvent-free microwave irradiation, yielding the desired benzoxazoles in good yields (up to 85%). scienceandtechnology.com.vn The advantages of this method include short reaction times, mild conditions, and the use of a non-toxic oxidant. scienceandtechnology.com.vn

Another effective solvent-free technique utilizes ultrasound irradiation (sonication) in the presence of a recyclable catalyst. nih.gov The synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde has been achieved with an 82% yield in just 30 minutes at 70°C using an imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles as a catalyst. nih.gov This catalyst can be easily separated from the reaction mixture with a magnet and reused for multiple cycles with only a slight decrease in performance. nih.gov

The use of Lawesson's reagent under solvent-free microwave conditions provides another rapid and efficient route to 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org This method is notable for its high yields (up to 90%) and extremely short reaction times, often just a few minutes. organic-chemistry.org Other protocols have successfully used catalysts such as deep eutectic solvents (DES) or ceric ammonium nitrate (CAN) under solvent-free conditions to promote the reaction, further demonstrating the versatility of this green approach. mdpi.comorganic-chemistry.org

The table below summarizes various solvent-free methods for the synthesis of 2-phenylbenzoxazole, a structural analog of the target compound.

| Catalyst/Promoter | Energy Source | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| LAIL@MNP | Sonication | 30 min | 70 | 82 | nih.gov |

| Iodine (I₂) | Microwave | Not Specified | Not Specified | 85 | scienceandtechnology.com.vn |

| [CholineCl][oxalic acid] | Microwave | Not Specified | Not Specified | Good to Excellent | mdpi.com |

| Lawesson's Reagent | Microwave | 4 min | 190 | 83 | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) / H₂O₂ | Conventional Heating | Not Specified | 50 | 92-98 | organic-chemistry.org |

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles

Biocatalysis in Benzoxazole Synthesis

Biocatalysis leverages enzymes or whole microorganisms to catalyze chemical reactions, offering significant advantages in terms of selectivity, mild reaction conditions (typically at ambient temperature and neutral pH), and reduced environmental impact. kcl.ac.ukresearchgate.net It represents a highly attractive green chemistry tool for the synthesis of complex molecules, including various heterocycles. nih.govacs.org

Detailed Research Findings:

The application of biocatalysis to the synthesis of heterocyclic compounds is a growing field of research. kcl.ac.uk Enzymes have been successfully used to construct a wide variety of heterocyclic rings, including piperidines, lactones, pyrroles, and furans. kcl.ac.uknih.gov For example, lipases have demonstrated the ability to catalyze Mannich-type reactions to form new C-N bonds in the synthesis of heterocyclic Mannich bases. nih.gov Similarly, unspecific peroxygenases have been shown to be effective for the oxygenation of diverse N-heterocyclic compounds. nih.gov

However, the direct application of biocatalysis for the core synthesis of the benzoxazole ring system is an area that is not yet extensively documented in scientific literature. While benzoxazoles are recognized as crucial targets for synthetic strategies due to their prevalence in medicinally important compounds, specific enzymatic routes for their formation via the condensation of 2-aminophenols are not widely established. researchgate.net The development of novel biocatalysts or the engineering of existing enzymes for this specific transformation remains an important challenge and a promising future direction in green chemistry. researchgate.netmdpi.com The integration of novel cyclases or other ring-forming enzymes into multi-enzyme cascades could provide a future pathway for the sustainable synthesis of benzoxazoles. acs.org

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information on the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.

¹H-NMR Spectral Analysis

Proton NMR (¹H-NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Benzooxazol-2-yl-phenylamine, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzoxazole (B165842) and the phenylamine rings, as well as a signal for the amine (-NH₂) protons. The aromatic region (typically δ 6.5-8.5 ppm) would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C-NMR Spectral Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. Key signals would include those for the carbons in the benzoxazole system, such as the characteristic C=N carbon, and the carbons of the aminophenyl ring. The chemical shifts would indicate whether the carbons are part of the aromatic systems and what they are bonded to.

DEPTQ-135 NMR Screening

Distortionless Enhancement by Polarization Transfer (DEPTQ-135) is an NMR experiment that provides further detail on the type of carbon atoms present. A DEPTQ-135 spectrum distinguishes between CH₃, CH₂, CH, and quaternary carbons. For this compound, this analysis would confirm the presence of CH groups in the aromatic rings and identify the quaternary carbons, such as those at the ring junctions and the carbon attached to the amino group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational frequencies would include N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹), C=N stretching of the oxazole (B20620) ring (around 1600-1650 cm⁻¹), C-O-C stretching of the ether linkage in the benzoxazole ring, and C=C stretching vibrations for the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (210.24 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₀N₂O. Predicted data suggests the [M+H]⁺ adduct would have an m/z of 211.08660 buyersguidechem.com.

Elemental Analysis (C, H, N)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The results are compared with the calculated theoretical values based on the molecular formula to confirm the purity of the sample. For C₁₃H₁₀N₂O, the theoretical elemental composition is approximately:

| Element | Percentage |

| Carbon (C) | 74.27% |

| Hydrogen (H) | 4.79% |

| Nitrogen (N) | 13.32% |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a widely employed analytical technique for the qualitative assessment of compound purity and for monitoring the progress of chemical reactions. Its application in the analysis of this compound allows for a rapid and effective determination of the presence of impurities, starting materials, or by-products.

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. For benzoxazole derivatives, a polar stationary phase is commonly utilized, with silica gel being a frequent choice. The mobile phase, or eluent, is typically a mixture of organic solvents, the polarity of which is optimized to achieve effective separation.

In the context of synthesizing this compound, TLC can be used to track the consumption of the starting materials, such as a substituted aminophenol and an appropriate reaction partner, and the formation of the desired product. The purity of the final isolated compound can be ascertained by the presence of a single spot on the developed TLC plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature). By comparing the Rf value of the synthesized product with that of a known standard, its identity can be preliminarily confirmed. The appearance of multiple spots indicates the presence of impurities.

For the purity assessment of this compound, a common stationary phase is silica gel 60 F254. The choice of mobile phase is critical for achieving clear separation. A mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate is often effective for benzoxazole derivatives. The ratio of these solvents is adjusted to obtain an optimal Rf value for the product, ideally between 0.3 and 0.7, to ensure a clear separation from both highly polar and non-polar impurities. For instance, a mobile phase of petroleum ether and ethyl acetate in a 7:3 (v/v) ratio has been used for monitoring the synthesis of substituted benzoxazoles.

Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), as compounds containing aromatic rings, such as this compound, are often UV-active.

An illustrative example of TLC data for the purity assessment of this compound is presented in the interactive table below. The hypothetical Rf values demonstrate how the product can be distinguished from potential starting materials or by-products under a specific set of TLC conditions.

Interactive Data Table: Illustrative TLC Analysis of this compound

| Compound | Stationary Phase | Mobile Phase (v/v) | Hypothetical Rf Value |

|---|---|---|---|

| This compound | Silica Gel 60 F254 | Petroleum Ether : Ethyl Acetate (7:3) | 0.55 |

| Starting Material A (e.g., Aminophenol derivative) | Silica Gel 60 F254 | Petroleum Ether : Ethyl Acetate (7:3) | 0.20 |

| By-product B | Silica Gel 60 F254 | Petroleum Ether : Ethyl Acetate (7:3) | 0.75 |

Advanced Computational Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Benzooxazol-2-yl-phenylamine and its analogs, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

Molecular docking simulations are frequently used to predict the binding affinity of benzoxazole (B165842) derivatives to their target proteins. This is quantified by a docking score, which estimates the free energy of binding. Lower, more negative scores typically indicate a stronger and more favorable binding interaction. For instance, studies on various 2-substituted benzoxazole derivatives have demonstrated binding affinities against proteins like KRAS and mTOR, with docking scores ranging from -6.80 to -7.426 kcal/mol. researchgate.net These scores are often comparable to those of reference compounds, indicating significant potential for inhibitory activity. researchgate.net

Table 1: Predicted Binding Affinities of Benzoxazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

| 2-Substituted Benzoxazoles | KRAS | -6.80 to -7.21 | researchgate.net |

| Benzoxazole Derivatives | mTOR (4JT5) | -7.084 to -7.426 | researchgate.net |

| Benzoxazole Derivatives | Cyclin-Dependent Kinase 1 (CDK1) | -7.8 to -9.6 | |

| Benzoxazole-Quinoline Hybrids | Prostaglandin H Synthase (PGHS) | Not specified | researchgate.net |

A critical validation of computational models is the correlation of predicted binding affinities with experimentally determined biological activity. For the broader class of benzoxazole compounds, a strong correlation is often observed. For example, the amidation of 3-benzoxazolyl aniline with a chloroacetyl group led to a derivative with good antimalarial activity, a finding that aligns with computational predictions of favorable target interactions. researchgate.net Similarly, benzoxazole derivatives identified through docking as having high binding affinity for mTOR were subsequently shown in enzymatic assays to effectively inhibit its phosphorylation. researchgate.net This synergy between in silico prediction and in vitro testing is crucial for accelerating the drug discovery process.

Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. For benzoxazole derivatives, these interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Docking studies on benzothieno[3,2-d]pyrimidine derivatives, a related heterocyclic system, showed that a methanesulphonamide group consistently formed hydrogen bonds with key amino acid residues like Tyr-355 and Arg-120 in the COX-2 active site. nih.gov Similar interactions are predicted for this compound, where the benzoxazole nitrogen and the amine group can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule within the target's binding pocket.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. MD simulations performed on benzoxazole derivatives have confirmed the stability of the docked poses within the active site of their target proteins. researchgate.net For example, simulations running for 150 nanoseconds showed that specific benzoxazole compounds remained stably bound in the mTOR active site, with average root-mean-square deviation (RMSD) values of 2.8 Å and 3.0 Å, indicating a stable protein-ligand complex. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been applied to benzoxazole and its derivatives to understand their geometry, electronic properties, and spectroscopic behavior. researchgate.netresearchgate.net These studies, often using the B3LYP functional, help to optimize the molecular geometry in both the ground (S0) and first excited (S1) states. researchgate.netnih.govscispace.com Such calculations are essential for predicting vertical absorption and emission spectra, which show good agreement with experimental data. researchgate.net DFT is also employed to analyze the molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics and reactivity, which are fundamental to the molecule's biological function and interaction with targets. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For this compound and related compounds, SAR studies have provided clear guidance for designing more potent analogs. nih.govnih.govresearchgate.net

Key findings from SAR studies on benzoxazole derivatives include:

Influence of Substituents: The presence and position of electron-withdrawing groups (e.g., chlorine, nitro groups) or electron-donating groups on the phenyl ring can significantly modulate the compound's biological activity. researchgate.net It has been reported that electron-withdrawing groups can enhance the anti-proliferative effects of benzoxazole compounds. researchgate.net

Positional Importance: The relative positioning of substituents can have a dramatic effect on activity. For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, a change in the position of three methoxy (B1213986) groups on a phenyl substituent could switch the compound from active to inactive. nih.govnih.gov

Bioisosteric Replacement: Benzoxazoles can be considered structural isosteres of naturally occurring nucleic bases, which may allow them to interact readily with biological polymers. researchgate.net This principle guides the modification of the core structure to improve target affinity and pharmacokinetic properties.

These computational and SAR studies collectively build a comprehensive picture of this compound, highlighting its potential and providing a rational basis for the future design of novel therapeutic agents based on its scaffold.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational, or in silico, ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicity profiles of chemical compounds. This approach saves significant time and resources by identifying potentially problematic candidates before they reach more costly experimental stages. For the compound This compound and its analogs, computational studies are crucial for predicting their viability as potential therapeutic agents.

While comprehensive, publicly available ADMET data specifically for this compound is limited, research on the broader class of benzoxazole derivatives provides valuable insights into their drug-like properties. Studies indicate that the benzoxazole scaffold is a promising framework in medicinal chemistry. Computational analyses of various benzoxazole derivatives have shown that they can be designed to possess desirable pharmacokinetic profiles.

General findings from in silico screenings of benzoxazole derivatives suggest that these compounds can exhibit favorable characteristics. For instance, many derivatives are predicted to have good oral bioavailability and to conform to established drug-likeness rules, such as Lipinski's rule of five. These computational evaluations often involve predicting properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

One study focused on a series of (3-benzoxazole-2-yl) phenylamine derivatives, the parent scaffold of the compound , for antiprotozoal and antimicrobial activities. While this research included molecular docking to understand binding interactions, it highlights the therapeutic interest in this specific chemical family, although detailed ADMET prediction tables were not the primary focus of the publication. Similarly, other research on novel benzoxazole derivatives has involved in silico ADMET and toxicity analyses, confirming the utility of these predictive methods in assessing the potential of this chemical class.

The absence of a specific, detailed ADMET profile for this compound in the reviewed literature underscores a potential area for future research. Such a study would be invaluable in fully characterizing its potential as a lead compound for drug development.

Biological and Biomedical Research Applications

Antimicrobial Activities

The core structure of benzoxazole (B165842) has been identified as a "privileged scaffold" in medicinal chemistry, leading to the synthesis and evaluation of numerous derivatives for their antimicrobial potential. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both bacteria and fungi.

Antibacterial Efficacy

Derivatives of the benzoxazole structure have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action and the spectrum of activity are often influenced by the nature and position of substituents on the benzoxazole and phenyl rings.

Numerous studies have confirmed the efficacy of benzoxazole derivatives against Gram-positive bacteria, with Bacillus subtilis being a frequently used model organism. nih.govmdpi.com In one study, a series of synthesized benzoxazole analogues were tested, and a specific derivative, designated as compound 10 , was found to be the most effective against B. subtilis, exhibiting a Minimum Inhibitory Concentration (MIC) of 1.14 x 10⁻³ µM. nih.gov Another investigation into 3-(2-benzoxazol-5-yl)alanine derivatives found them to be selectively active against B. subtilis, although the antibacterial potential was generally low, with high MIC values for most of the tested compounds. nih.gov Research has also shown that certain benzoxazolin-2-one derivatives demonstrate wide antibacterial activity against B. subtilis. researchgate.net

Table 1: Antibacterial Activity of Select Benzoxazole Derivatives against Bacillus subtilis

| Compound/Derivative | MIC (µM) | Reference |

| Compound 10 (a benzoxazole analogue) | 1.14 x 10⁻³ | nih.gov |

| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | Low | nih.gov |

The antibacterial spectrum of benzoxazole derivatives extends to various clinically relevant Gram-negative pathogens.

Escherichia coli : Several studies have reported the activity of benzoxazole compounds against E. coli. mdpi.comias.ac.in For instance, a synthesized derivative, compound 24 , was particularly active against E. coli with a MIC value of 1.40 x 10⁻³ µM. nih.gov A novel benzoxazole-nitrothiophene small molecule, IITR00803, also showed efficacy against E. coli with a MIC of 16 µg/mL. nih.gov

Pseudomonas aeruginosa : This opportunistic pathogen has also been shown to be susceptible to benzoxazole derivatives. mdpi.com Compound 13 from one series was identified as being effective against P. aeruginosa, with a MIC of 2.57 x 10⁻³ µM. nih.gov In another study, benzoxazole derivative 47 , which features a 4-(piperidinethoxy)phenyl unit, demonstrated pronounced activity against P. aeruginosa with a MIC of 0.25 μg/mL. mdpi.com

Klebsiella pneumoniae : Research has also established the antibacterial action of benzoxazoles against K. pneumoniae. mdpi.comias.ac.in A specific derivative, compound 16 , was found to be active against this bacterium, displaying a MIC of 1.22 x 10⁻³ µM. nih.gov

Salmonella typhi : The efficacy of benzoxazoles against S. typhi has been documented. Two compounds, 19 and 20 , were reported to be active against S. typhi, both with a MIC of 2.40 x 10⁻³ µM. nih.gov Furthermore, the broad-spectrum antibacterial compound IITR00803 was potent against Salmonella enterica serovar Typhimurium, a model for S. typhi, with a MIC as low as 4 µg/mL. nih.gov

Table 2: Antibacterial Activity of Select Benzoxazole Derivatives against Gram-Negative Bacteria

| Bacterial Strain | Compound/Derivative | MIC | Reference |

| Escherichia coli | Compound 24 | 1.40 x 10⁻³ µM | nih.gov |

| Escherichia coli | IITR00803 | 16 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Compound 13 | 2.57 x 10⁻³ µM | nih.gov |

| Pseudomonas aeruginosa | Derivative 47 | 0.25 µg/mL | mdpi.com |

| Klebsiella pneumoniae | Compound 16 | 1.22 x 10⁻³ µM | nih.gov |

| Salmonella typhi | Compound 19 | 2.40 x 10⁻³ µM | nih.gov |

| Salmonella typhi | Compound 20 | 2.40 x 10⁻³ µM | nih.gov |

| Salmonella Typhimurium | IITR00803 | 4 µg/mL | nih.gov |

In several studies, the antibacterial potency of newly synthesized benzoxazole derivatives has been compared to standard antibiotics like Ofloxacin. The results indicate that certain derivatives exhibit antimicrobial activity comparable to these established drugs. nih.govresearchgate.net For example, compounds 1 , 10 , 13 , 16 , 19 , 20 , and 24 were reported to have the highest antimicrobial activity with MIC values comparable to Ofloxacin. nih.gov Another study also noted that a series of benzoxazole derivatives containing a benzimidazole (B57391) moiety showed a broad spectrum of antibacterial activity comparable to Ofloxacin. researchgate.net While direct comparisons with Cefixime are less common in the reviewed literature, the low MIC values of some derivatives against Gram-negative bacteria suggest a potential for comparable efficacy.

Antifungal Efficacy

In addition to their antibacterial properties, benzoxazole derivatives have demonstrated significant potential as antifungal agents. Their activity has been evaluated against a variety of fungal strains, including human pathogens and plant pathogenic fungi.

Candida albicans : This opportunistic yeast is a common target in antifungal research. Numerous benzoxazole derivatives have shown potent activity against C. albicans. nih.govresearchgate.netlongdom.org One study identified compound 1 as the most effective against C. albicans, with a MIC of 0.34 x 10⁻³ µM. nih.gov Other research on N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) also reported significant anti-Candida activity, with some compounds showing MIC values as low as 16 µg/mL against azole-resistant strains. nih.govnih.gov

Aspergillus niger : This common mold has also been shown to be susceptible to benzoxazole compounds. researchgate.net A specific derivative, compound 19 , was found to be the most potent against A. niger in one study, with a MIC of 2.40 x 10⁻³ µM. nih.govresearchgate.net

Cryptococcus neoformans : Research has identified benzoxazole derivatives with strong activity against this pathogenic yeast. One study highlighted a triazole derivative incorporating a benzoxazole moiety (compound 12 ) that showed excellent antifungal activity against C. neoformans, with a MIC₈₀ value of 0.034 µM. mdpi.com Another derivative demonstrated a high degree of inhibitory activity against C. neoformans, with a MIC₈₀ value of 0.031 μg/mL, which was more potent than fluconazole. nih.gov

Sclerotinia sclerotiorum : The antifungal activity of benzoxazoles extends to plant pathogens. At a concentration of 100 mg/L, one benzoxazole derivative (compound 39 ) was reported to have an 87.5% inhibition rate against Sclerotinia sclerotiorum. nih.gov

Gibberella zeae (G. zeae) : This is another plant pathogen that has been tested. A benzoxazole derivative (compound 38 ) showed a 53.5% inhibition rate against G. zeae at a concentration of 250 mg/L. nih.gov Another study on 1,3,4-oxadiazole (B1194373) derivatives, which can be structurally related to certain heterocyclic compounds, also showed inhibitory activity against G. zeae. frontiersin.org

Table 3: Antifungal Activity of Select Benzoxazole Derivatives

| Fungal Strain | Compound/Derivative | Activity Measure | Value | Reference |

| Candida albicans | Compound 1 | MIC | 0.34 x 10⁻³ µM | nih.gov |

| Candida albicans | Derivative 5k | MIC | 16 µg/mL | nih.gov |

| Aspergillus niger | Compound 19 | MIC | 2.40 x 10⁻³ µM | nih.gov |

| Cryptococcus neoformans | Compound 12 (triazole derivative) | MIC₈₀ | 0.034 µM | mdpi.com |

| Sclerotinia sclerotiorum | Compound 39 | Inhibition Rate at 100 mg/L | 87.5% | nih.gov |

| Gibberella zeae | Compound 38 | Inhibition Rate at 250 mg/L | 53.5% | nih.gov |

Anticancer / Cytotoxic Activities

The benzoxazole scaffold has been investigated for its cytotoxic potential against a variety of human cancer cell lines. A series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their antiproliferative activity. nih.gov One compound, designated 3f, was identified as being particularly potent, especially against the colorectal cancer cell lines HT-29 and HCT116. nih.gov

Other studies have also highlighted the efficacy of various heterocyclic compounds against these cell lines. Pyrimidine derivatives, for example, have shown significant cytotoxic activity against the HCT-116 cell line, in some cases surpassing the effectiveness of the standard drug doxorubicin. ekb.eg Similarly, isoxazole (B147169) curcumin (B1669340) analogs demonstrated marked cytotoxicity against the chronic myeloid leukemia-derived K562 cell line, with IC50 values significantly lower than that of curcumin itself. mdpi.com While specific data for the parent 3-Benzooxazol-2-yl-phenylamine is limited in the provided context, the consistent anticancer activity of its derivatives underscores the importance of this chemical class in oncology research.

Table 2: Cytotoxic Activity of Benzoxazole Derivative 3f

| Cell Line | Compound | Activity | Reference |

|---|---|---|---|

| HCT116 (Human Colorectal Carcinoma) | 3f | High Potency | nih.gov |

Note: "High Potency" is a qualitative description from the source. Specific IC50 values were not provided in the abstract.

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research into benzoxazole derivatives has revealed that their cytotoxicity is often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).

A study on a specific benzoxazole derivative, K313, found that it reduced the viability of human B-cell leukemia and lymphoma cells by inducing moderate cell cycle arrest at the G0/G1 phase. nih.gov This was accompanied by the induction of apoptosis, confirmed by the activation of caspases-9 and -3, and PARP. nih.gov The apoptotic mechanism was linked to the mitochondrial pathway, involving a decrease in mitochondrial membrane potential. nih.gov

Furthermore, the benzoxazole-based compound 3f, which showed high cytotoxicity against colorectal cancer cells, was found to induce a concentration-dependent activation of caspases and cell-cycle arrest in these models. nih.gov The ability of various benzimidazole and benzazepine derivatives to induce cell cycle arrest, often at the G2/M or G1 phase, and subsequently trigger apoptosis is a recurring theme in the study of related heterocyclic compounds, suggesting a common mechanistic pathway that could be exploited for cancer therapy. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fluconazole |

| Miconazole |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide |

| Doxorubicin |

| Curcumin |

| 1,3-benzoxazol-2(3H)-one |

| Pyocyanin |

| Rhamnolipid |

Comparison with Standard Anticancer Drugs (e.g., 5-Fluorouracil, Cyclophosphamide)

Derivatives of N-[3-(benzoxazol-2-ylamino)phenyl]amine have demonstrated significant cytotoxic effects against a variety of human tumor cell lines. In a comprehensive study, a series of these derivatives were evaluated by the National Cancer Institute (NCI), USA. nih.gov Two compounds from this series, designated 10e and 11s, showed remarkable cytotoxicity. nih.gov Compound 10e exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.589 to 14.3 µM across nine different subpanels of human tumor cell lines. nih.gov Similarly, compound 11s was found to be highly potent, with GI₅₀ values between 0.276 and 12.3 µM. nih.gov

Further research into other benzoxazole derivatives has also shown promising results when compared to established anticancer drugs. For instance, certain 2-(3,4-disubstituted phenyl)benzoxazole derivatives displayed more pronounced antiproliferative activity against the Capan-1 pancreatic cancer cell line than the standard drug etoposide. mdpi.com A specific fluorinated benzoxazole-triazole hybrid, compound 20f, was tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines and showed potency comparable to the widely used chemotherapy agent, 5-fluorouracil. nih.gov Another study found that a naphthoxazole analog containing a chlorine atom demonstrated anticancer activity similar to that of cisplatin. mdpi.com

| Compound/Drug | Cancer Cell Line(s) | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 11s (benzoxazol-2-ylamino derivative) | Various Human Tumor Lines | 0.276 - 12.3 | nih.gov |

| Compound 10e (benzoxazol-2-ylamino derivative) | Various Human Tumor Lines | 0.589 - 14.3 | nih.gov |

| Compound 20f (fluorinated benzoxazole) | MCF-7 (Breast) | 42.4 | nih.gov |

| 5-Fluorouracil (Standard Drug) | MCF-7 (Breast) | 23.7 | nih.gov |

| Compound 20f (fluorinated benzoxazole) | HepG2 (Liver) | 15.8 | nih.gov |

| 5-Fluorouracil (Standard Drug) | HepG2 (Liver) | 18.8 | nih.gov |

| Compound 40 (2-phenylbenzoxazole derivative) | Capan-1 (Pancreatic) | 0.4 | mdpi.com |

| Etoposide (Standard Drug) | Capan-1 (Pancreatic) | 6.1 | mdpi.com |

Tyrosine Kinase Inhibition

The inhibition of tyrosine kinases (TKs) is a critical strategy in modern cancer therapy, as these enzymes play a central role in the signaling pathways that control cell proliferation and growth. nih.gov Benzoxazole derivatives have emerged as a significant class of tyrosine kinase inhibitors.

Notably, compounds based on the N-[3-(benzoxazol-2-ylamino)phenyl]amine scaffold have been specifically investigated as potential anticancer agents acting through this mechanism. researchgate.net Research has demonstrated that certain benzoxazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. One such derivative, compound 12l, exhibited a strong VEGFR-2 inhibitory effect with an IC₅₀ value of 97.38 nM, which is comparable to the established VEGFR-2 inhibitor sorafenib (B1663141) (IC₅₀ = 48.16 nM). nih.govtandfonline.com

The inhibitory activity of benzoxazole derivatives extends to other important tyrosine kinases as well. In silico molecular docking studies have suggested that 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole could act as an inhibitor of anaplastic lymphoma kinase (ALK), another crucial target in cancer therapy. mdpi.com Furthermore, other synthesized derivatives have shown potent inhibitory activity against the BCR-ABL tyrosine kinase, which is characteristic of chronic myeloid leukemia. Several of these compounds were found to be more potent than the first-generation inhibitor, Imatinib. mdpi.com Derivatives have also been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia. mdpi.comnih.gov

| Target Tyrosine Kinase | Benzoxazole Derivative | Inhibitory Concentration (IC₅₀) | Reference Drug (IC₅₀) | Reference |

|---|---|---|---|---|

| VEGFR-2 | Compound 12l | 97.38 nM | Sorafenib (48.16 nM) | nih.gov |

| VEGFR-2 | Compound 12i | 155 nM | Sorafenib (48.16 nM) | nih.gov |

| BCR-ABL | Compound 1e | 0.037 µM | Imatinib (0.109 µM) | mdpi.com |

| BCR-ABL | Compound 1g | 0.077 µM | Imatinib (0.109 µM) | mdpi.com |

| FLT3 (mutant D835Y) | Compound 22f (Benzimidazole-indazole) | 0.199 nM | N/A | nih.gov |

Antiviral Activities (e.g., HIV-1 Capsid Modulators)

The Human Immunodeficiency Virus Type 1 (HIV-1) capsid (CA) protein is a critical therapeutic target because it is essential for multiple stages of the viral life cycle. tandfonline.comrsc.org Small molecules that modulate the function of the capsid are being actively explored as novel antiretroviral agents. While not direct derivatives of this compound, related phenylalanine derivatives have shown significant promise as HIV-1 capsid inhibitors, often using the well-studied inhibitor PF-74 as a lead compound. nih.govnih.gov

These compounds function by binding to a pocket at the interface of two capsid protein domains, thereby disrupting the delicate processes of capsid assembly and disassembly. mdpi.com One study reported a series of 1,2,3-triazole-containing phenylalanine derivatives, with the most potent compound, 13m, exhibiting an anti-HIV-1 activity (EC₅₀) of 4.33 µM, comparable to PF-74 (EC₅₀ = 5.95 µM). nih.gov Another investigation into phenylalanine derivatives identified compound V-25i with an EC₅₀ value of 2.57 µM. nih.gov Surface plasmon resonance (SPR) assays have confirmed that these types of compounds directly interact with the HIV-1 CA protein. rsc.orgnih.gov The antiviral activity of these inhibitors can affect both the early and late stages of HIV-1 replication. nih.govmdpi.com

| Compound | Antiviral Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 13m (Phenylalanine derivative) | 4.33 ± 0.83 | > 57.74 | nih.gov |

| Compound V-25i (Phenylalanine derivative) | 2.57 | > 11.56 | nih.gov |

| Compound II-13c (Phenylalanine derivative) | 5.14 | > 12.39 | nih.gov |

| PF-74 (Reference Compound) | 5.95 ± 1.32 | > 70.50 | nih.gov |

| PF-74 (Reference Compound) | 0.42 | 10.32 | nih.gov |

Anti-inflammatory Activities

Benzoxazole derivatives are recognized for their significant anti-inflammatory properties. tandfonline.comresearchgate.net Their mechanism of action often involves the inhibition of key enzymes and proteins in the inflammatory cascade. Research has shown that some 2-substituted benzoxazole derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The therapeutic benefit of selective COX-2 inhibition is that it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Other studies have identified different molecular targets. A series of benzoxazolone derivatives were found to exert their anti-inflammatory effects by inhibiting myeloid differentiation protein 2 (MD2), which is a key adaptor protein for sensing lipopolysaccharides (LPS) and initiating an inflammatory response. nih.gov The most active compounds in this series, 3d and 3g, demonstrated potent inhibition of interleukin-6 (IL-6) production with IC₅₀ values of 5.43 µM and 5.09 µM, respectively. nih.govresearchgate.net In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory agents, have also confirmed the activity of benzoxazole derivatives. jocpr.com In these tests, several synthesized compounds significantly reduced inflammation at levels comparable to the standard drug Diclofenac Sodium. jocpr.com

| Compound Series | Target/Assay | Most Active Compound(s) | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| Benzoxazolone derivatives | IL-6 Inhibition | 3g | 5.09 ± 0.88 µM | nih.gov |

| Benzoxazolone derivatives | IL-6 Inhibition | 3d | 5.43 ± 0.51 µM | nih.gov |

| Benzoxazolone derivatives | IL-6 Inhibition | 3c | 10.14 ± 0.08 µM | nih.gov |

| 2-Substituted benzoxazoles | COX-2 Inhibition | 2a, 2b, 3a, 3b, 3c | Potent activity in vivo | nih.gov |

| Methyl 2-(arylideneamino) benzoxazole -5-carboxylates | Carrageenan-induced paw edema | SH1-SH3, SH6-SH8 | Significant reduction in inflammation | jocpr.com |

Antioxidant Activities

Several studies have highlighted the potential of benzoxazole-containing compounds as antioxidants. tandfonline.com The antioxidant capacity of these molecules is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity test and ferrous ion-chelation assays. tandfonline.comresearchgate.net

One study investigated a series of novel benzoxazole and naphthoxazole analogs and found them to possess significant antioxidant properties. mdpi.com The most active compound in that series, a naphthoxazole derivative, demonstrated potent antioxidant activity with an IC₅₀ value of 0.214 µM. mdpi.com This indicates a strong capacity to neutralize free radicals, which are implicated in a wide range of diseases. The development of benzoxazole derivatives with antioxidant potential is an active area of research, aiming to harness these properties for therapeutic benefit. tandfonline.comtandfonline.com

| Compound Class | Assay | Most Active Compound | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| Naphthoxazole analogs | Not Specified | Most active analog | 0.214 µM | mdpi.com |

| Substituted Thiazolidinones and Azetidinones of Benzoxazole | DPPH Radical Scavenging | Multiple compounds tested | Data not specified | tandfonline.comtandfonline.com |

| 3-Substituted Piperazinomethyl Benzoxalinones | DPPH Radical Scavenging & Ferrous Ion Chelation | BzO-1 | Highest activity in series | researchgate.net |

Fluorescent Probe Applications

The planar, aromatic structure of the benzoxazole ring system allows it to interact with DNA through mechanisms such as intercalation and groove binding. mdpi.com This property has been exploited in the design of novel anticancer agents that target DNA.

A series of conjugates linking benzoxazole and benzothiazole (B30560) moieties to pyrrolobenzodiazepines (PBDs), a class of known DNA-binding agents, were synthesized and evaluated. nih.govresearchgate.net Their ability to bind to DNA was assessed using thermal denaturation studies. This technique measures the increase in the melting temperature (ΔTₘ) of double-stranded DNA upon binding of a compound, with a larger increase indicating stronger binding. One of the benzoxazole-PBD conjugates, compound 17d, showed significant anticancer activity and was found to be a promising DNA-binding agent that caused cell cycle arrest. nih.gov Molecular docking and dynamic simulations were used to further understand the binding mode, revealing that these conjugates fit into the minor groove of the DNA helix. nih.govresearchgate.net In other research, molecular docking has been used to study the interaction of benzoxazole derivatives with DNA gyrase, an enzyme that is crucial for bacterial DNA replication, suggesting a potential mechanism for their antimicrobial activity. nih.gov

| Compound Type | Study Method | Key Finding | Reference |

|---|---|---|---|

| Benzoxazole-pyrrolobenzodiazepine conjugates | Thermal Denaturation, Molecular Docking | Compound 17d showed promising DNA-binding ability and induced G0/G1 phase arrest. | nih.gov |

| Benzoxazole-pyrrolobenzodiazepine conjugates | Molecular Dynamics Simulation | Revealed binding in the minor groove of DNA and distortion of the helix. | researchgate.net |

| 2-Substituted benzoxazole derivatives | Molecular Docking | Predicted binding to the active site of DNA gyrase. | nih.gov |

Potential in Materials Science

Development of New Polymers

As an aromatic diamine, 3-Benzooxazol-2-yl-phenylamine can serve as a monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the benzoxazole (B165842) moiety into the polymer backbone is expected to enhance these properties further.

Research on isomeric diamines containing the 2-(aminophenyl)benzoxazole structure has led to the creation of novel poly(benzoxazole imide)s (PBOPIs). rsc.org These polymers are typically prepared through a thermal imidization process with various commercial tetracarboxylic dianhydrides. rsc.orgpolymer.cn The resulting materials exhibit properties that make them suitable for demanding applications in the aerospace and electronics industries. researchgate.net

The properties of these polymers are directly influenced by the rigid benzoxazole unit. Studies on PBOPIs derived from closely related isomers demonstrate excellent thermal and mechanical performance, which provides a strong indication of the potential for polymers derived from this compound. rsc.orgrsc.org

| Property | Reported Value Range for Isomeric PBOPIs | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 285–363 °C | Indicates high-temperature operational stability. |

| 5% Weight Loss Temperature (Td5%) | 488–570 °C | Demonstrates exceptional thermal stability. rsc.org |

| Tensile Strength | 103–168 MPa | Shows high mechanical strength. rsc.orgrsc.org |

| Tensile Modulus | 2.7–5.5 GPa | Indicates material stiffness and rigidity. rsc.orgrsc.org |

Composite Materials

The high-performance polymers derived from benzoxazole-containing diamines are excellent candidates for use as matrix resins in advanced composite materials. researchgate.net A composite material combines a matrix (the polymer) with a reinforcement phase (like fibers or particles) to achieve properties superior to those of the individual components. The thermal stability and mechanical strength of poly(benzoxazole imide)s make them suitable for creating composites that can withstand harsh environments. researchgate.net

Polybenzoxazole (PBO) and its derivatives are utilized as the polymer support in composite membranes for applications like gas separation. acs.org Furthermore, polybenzoxazine-based composites are gaining attention for their use in the electronics and aerospace industries. zendy.io Research has also explored the creation of composite films by combining poly(benzoxazole imide)s with fillers like fluorinated graphene to produce materials with specific functionalities, such as low dielectric constants for microelectronic applications. acs.org The integration of these polymers with various reinforcing agents can lead to next-generation materials for specialized applications.

| Reinforcement Material | Potential Composite Property | Example Application Area |

|---|---|---|

| Carbon Fiber | High Strength-to-Weight Ratio, High Stiffness | Aerospace components, automotive parts |

| Glass Fiber | Good Mechanical Strength, Electrical Insulation | Electronic circuit boards, radomes |

| Aramid Fiber | High Impact Resistance, Toughness | Ballistic protection, industrial materials |

| Graphene/Nanoparticles | Enhanced Electrical/Thermal Conductivity, Low Dielectric Constant acs.org | Microelectronics, advanced coatings |

Dyes and Pigments

The benzoxazole core is a well-known fluorophore, and derivatives of this compound are expected to exhibit significant fluorescent properties. acs.org These photophysical characteristics make them highly suitable for use as dyes, pigments, and functional optical materials. researchgate.net Research into various benzoxazole derivatives has shown that they absorb ultraviolet light and emit light in the visible spectrum, a key characteristic for fluorescent dyes. researchgate.netresearchgate.net

The specific absorption and emission wavelengths can be tuned by modifying the chemical structure, which allows for the design of dyes with specific colors. nih.gov For instance, studies on related benzoxazole structures show absorption in the near-UV range and emission in the blue-to-green part of the spectrum. researchgate.net This property has led to their use as optical brighteners for polymers such as polyester (B1180765) and polyamide. researchgate.net

Furthermore, the unique electronic properties of benzoxazole-based π-conjugated systems make them promising candidates for advanced applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

| Property | Reported Wavelength (Related Benzoxazoles) | Potential Application |

|---|---|---|

| Absorption Maximum (λabs) | 296–332 nm | UV absorption, fluorescence excitation |

| Emission Maximum (λem) | 368–404 nm | Fluorescent dyes, optical brighteners, OLEDs researchgate.netresearchgate.net |

Future Directions and Research Gaps

Exploration of Novel Derivatization Pathways

While the core structure of 3-Benzooxazol-2-yl-phenylamine has shown biological promise, its therapeutic efficacy can likely be enhanced through strategic chemical modifications. Future research should focus on the synthesis of new analogues by introducing a variety of substituents on both the phenylamine and benzoxazole (B165842) rings. mdpi.com The exploration of different synthetic methodologies, including green and multicomponent approaches, could lead to the efficient production of a diverse library of derivatives. epa.gov Structure-activity relationship (SAR) studies on these new compounds will be crucial to identify the key chemical features that contribute to their biological activity. nih.gov For instance, the addition of halogen atoms, methoxy (B1213986) groups, or N,N-diethyl substituents at various positions has been shown to influence the antiproliferative activity of other benzoxazole derivatives. mdpi.com

Table 1: Proposed Derivatization Strategies for this compound

| Target Moiety | Proposed Modification | Rationale | Potential Outcome |

|---|---|---|---|

| Phenylamine Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and binding affinity to biological targets | Enhanced potency and selectivity |

| Benzoxazole Ring | Substitution at the C-5 position with halogens or alkyl groups | Improve lipophilicity and cell membrane permeability | Increased bioavailability |

| Amine Linker | Conversion to amides, sulfonamides, or ureas | Introduce new hydrogen bonding capabilities | Altered pharmacokinetic properties |

In-depth Mechanistic Studies of Biological Activities

Preliminary studies on benzoxazole derivatives have revealed a wide range of biological activities, including anticancer and antimicrobial effects. ajphs.comresearchgate.net However, for this compound and its derivatives, the precise molecular mechanisms underlying these activities are largely unknown. Future research must move beyond initial screening to conduct in-depth mechanistic studies. For its potential anticancer activity, this would involve identifying specific cellular targets, such as protein kinases like VEGFR-2, or effects on cell cycle progression and apoptosis. tandfonline.comnih.gov Investigating interactions with bacterial enzymes like DNA gyrase or topoisomerase IV could elucidate its antimicrobial action. mdpi.com Such studies are essential for rational drug design and for understanding potential resistance mechanisms.

Advanced Computational Modeling for Drug Design

Computational tools are invaluable for accelerating the drug discovery process. rsc.org Advanced computational modeling, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations, should be employed for this compound. rsc.org These in silico methods can help to:

Predict the biological activity of newly designed derivatives, saving time and resources.

Elucidate the binding modes of the compound with its biological targets at the atomic level. rsc.org

Identify key interactions that are crucial for its activity, guiding further chemical modifications. rsc.org

Assess the drug-like properties and ADME (absorption, distribution, metabolism, and excretion) profiles of potential drug candidates. nih.gov

The integration of computational modeling with synthetic chemistry and biological testing will create a synergistic approach to the development of more potent and selective this compound-based therapeutic agents.

Development of Targeted Delivery Systems

While a compound may exhibit high potency in vitro, its effectiveness in vivo can be limited by factors such as poor solubility, lack of specificity, and off-target toxicity. The development of targeted drug delivery systems for this compound could overcome these challenges. eurekaselect.comnih.gov Future research in this area could explore:

Polymer-drug conjugates (PDCs): Covalently linking the compound to a polymer backbone to improve its pharmacokinetic profile and enable targeted delivery to specific tissues, such as tumors. eurekaselect.comnih.gov

Nanoparticle formulations: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, to enhance its stability and facilitate its accumulation at the site of action. nih.gov

Prodrug strategies: Modifying the structure of this compound to create an inactive prodrug that is converted to the active form by specific enzymes or conditions present in the target tissue. nih.gov

These approaches could significantly improve the therapeutic index of this compound, making it a more viable candidate for clinical development.

Evaluation of Environmental Impact and Biodegradability

A significant research gap exists regarding the environmental fate of benzoxazole derivatives, including this compound. As with any new chemical entity with potential for widespread use, a thorough evaluation of its environmental impact is crucial. Future studies should investigate:

Persistence: The stability of the compound in different environmental compartments, such as soil and water.

Biodegradability: The potential for microorganisms to break down the compound into less harmful substances. nih.gov

Bioaccumulation: The tendency of the compound to accumulate in living organisms, which could have implications for the food chain. nih.gov

Ecotoxicity: The potential adverse effects of the compound on non-target organisms in the environment. nih.gov

Understanding the environmental profile of this compound is essential for ensuring its sustainable development and use.

Translational Research and Pre-clinical Development

To bridge the gap between promising laboratory findings and clinical application, a concerted effort in translational and pre-clinical research is necessary. nih.gov This will involve a series of studies to evaluate the efficacy and safety of this compound in vivo. Key areas for investigation include:

Animal models of disease: Assessing the therapeutic efficacy of the compound in relevant animal models that mimic human diseases, such as cancer or infectious diseases.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to understand its behavior in a living system.

Toxicology: Conducting comprehensive toxicology studies to identify any potential adverse effects and to determine a safe dosage range for further studies.

The successful completion of these pre-clinical studies is a prerequisite for advancing this compound to clinical trials in humans.

Table 2: Key Pre-clinical Development Stages for this compound

| Research Area | Objective | Key Metrics |

|---|---|---|

| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism | Tumor growth inhibition, reduction in bacterial load, etc. |

| Pharmacokinetics (ADME) | Characterize the compound's journey through the body | Bioavailability, half-life, clearance rate |

| Toxicology | Assess the safety profile of the compound | Maximum tolerated dose (MTD), organ-specific toxicity |

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzooxazol-2-yl-phenylamine, and what experimental parameters are critical for optimizing yield?

Answer: The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and organic acids or aldehydes. For example, refluxing 3-benzoxazol-2-yl-phenylamine with aromatic aldehydes in a mixture of ethanol and acetic acid (30:0.5 mL ratio) under controlled heating for 4 hours yields imine derivatives (e.g., 2a-g) with >80% purity after recrystallization in 95% ethanol . Critical parameters include: